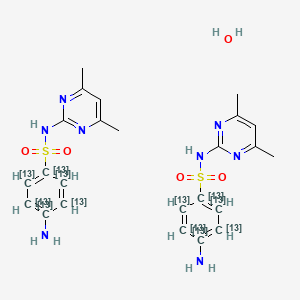
Cefdinir impurity H
Descripción general
Descripción
Cefdinir Impurity H is a chemical compound that is often identified as an impurity in the production of Cefdinir, a third-generation cephalosporin antibiotic used to treat bacterial infections. Understanding the properties and behavior of this impurity is crucial for ensuring the safety and efficacy of Cefdinir.
Aplicaciones Científicas De Investigación
Cefdinir Impurity H has several scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it can be used as a model compound to study reaction mechanisms and kinetics. In biology, it can be used to investigate the effects of impurities on biological systems. In medicine, it can be used to study the safety and efficacy of Cefdinir. In industry, it can be used to develop methods for impurity control and quality assurance.
Mecanismo De Acción
Target of Action
Cefdinir, the parent compound of Cefdinir Impurity H, primarily targets bacterial cell walls . It is effective against a variety of Gram-negative and Gram-positive bacterial infections
Mode of Action
Cefdinir inhibits bacterial cell wall synthesis by binding to one or more of the penicillin-binding proteins (PBPs). This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis
Biochemical Pathways
The biochemical pathways affected by Cefdinir involve the synthesis of bacterial cell walls. By inhibiting the final transpeptidation step of peptidoglycan synthesis, Cefdinir prevents the proper formation of bacterial cell walls, leading to bacterial death
Pharmacokinetics
Cefdinir is rapidly absorbed from the gastrointestinal tract, with a mean time to peak plasma concentration of approximately 3 hours . It is almost entirely eliminated via renal clearance of unchanged drug, and the terminal disposition half-life of Cefdinir is approximately 1.5 hours
Result of Action
The primary result of Cefdinir’s action is the death of susceptible bacteria, achieved by inhibiting the synthesis of their cell walls This leads to the effective treatment of various bacterial infections
Action Environment
The action of Cefdinir and its impurities can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability and efficacy of the compound . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cefdinir Impurity H can be synthesized through various chemical reactions involving the starting materials and intermediates used in the production of Cefdinir. The specific synthetic route may vary depending on the desired yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactions, purification processes, and quality control measures to ensure that the impurity levels are within acceptable limits. The production process typically includes the use of reactors, separation techniques, and analytical methods to monitor the impurity content.
Análisis De Reacciones Químicas
Types of Reactions: Cefdinir Impurity H can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can occur under specific conditions and with the use of appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the impurity.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like halides or alkylating agents.
Major Products Formed: The major products formed from these reactions include oxidized or reduced forms of this compound, as well as substituted derivatives. These products can be further analyzed to understand their properties and potential impact on the final product.
Comparación Con Compuestos Similares
Cefdinir Impurity H can be compared with other similar compounds, such as impurities found in other cephalosporin antibiotics. These comparisons can highlight the uniqueness of this compound and its potential impact on the final product. Similar compounds may include impurities in Cefuroxime, Cefaclor, and Cefotaxime.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyimino-N-[(5-methyl-7-oxo-1,2,4,5-tetrahydrofuro[3,4-d][1,3]thiazin-2-yl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O4S2/c1-5-6-3-23-8(17-9(6)12(20)22-5)2-15-11(19)10(18-21)7-4-24-13(14)16-7/h4-5,8,17,21H,2-3H2,1H3,(H2,14,16)(H,15,19)/b18-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVBFUWHFJBAJX-ZDLGFXPLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C(=O)O1)NC(SC2)CNC(=O)C(=NO)C3=CSC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C2=C(C(=O)O1)NC(SC2)CNC(=O)/C(=N\O)/C3=CSC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178949-04-7 | |
| Record name | 2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)-N -(((2RS,5RS)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H -furo(3,4-d)(1,3)thiazin-2-yl)methyl(acetamide, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178949047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-AMINOTHIAZOL-4-YL)-2-(HYDROXYIMINO)-N -(((2RS,5RS)-5-METHYL-7-OXO-2,4,5,7-TETRAHYDRO-1H -FURO(3,4-D)(1,3)THIAZIN-2-YL)METHYL(ACETAMIDE, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O1193FN39 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Benzyloxy-6-methyl-pyrrolo[3,4-b]pyridine-5,7-dione](/img/structure/B1528055.png)
![tert-Butyl 3-hydroxy-6,6-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate](/img/structure/B1528056.png)



![3-Oxo-1-oxa-7-aza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester](/img/structure/B1528060.png)
![Benzyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B1528063.png)
![((1S,3S,4S)-3-bromo-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid hydrate](/img/structure/B1528066.png)



![tert-butyl 3-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B1528073.png)


